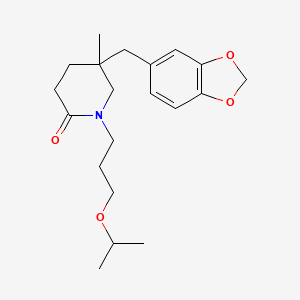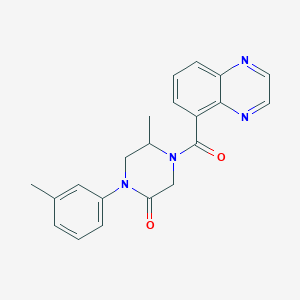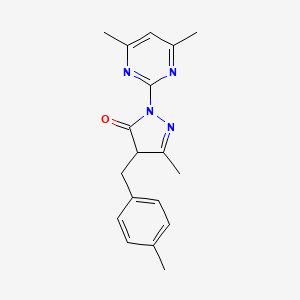![molecular formula C21H30N4O B5591178 N,N-dimethyl-1-(3-methylphenyl)-2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethanamine](/img/structure/B5591178.png)
N,N-dimethyl-1-(3-methylphenyl)-2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-1-(3-methylphenyl)-2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethanamine is a useful research compound. Its molecular formula is C21H30N4O and its molecular weight is 354.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.24196159 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition and Materials Engineering
A study by Das et al. (2017) highlights the use of Schiff base complexes, including those involving components structurally related to the query compound, for corrosion inhibition on mild steel. The findings suggest potential applications in materials and corrosion engineering, where such complexes demonstrate protection of mild steel surfaces in corrosive environments. This opens up avenues for utilizing similar compounds in the development of corrosion-resistant materials and coatings (Das et al., 2017).
Molecular Synthesis and Characterization
The synthesis and characterization of novel compounds, including 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, have been reported by Rajkumar et al. (2014). Such studies are crucial for advancing the understanding of molecular structures and properties, serving as a foundation for the development of new materials and drugs. The research on these derivatives, characterized for their in vitro antimicrobial studies, showcases the potential of similar compounds in the synthesis of new molecules with desired biological activities (Rajkumar et al., 2014).
Biological Evaluations and Applications
Bruno et al. (1994) describe the synthesis and evaluation of N-substituted 4-amino-1-(2-hydroxy- or 2-alkylaminoethyl)-3,5-diphenyl-1H-pyrazoles, indicating significant local anesthetic, analgesic, and in vitro platelet antiaggregating activities. This highlights the potential therapeutic applications of compounds structurally related to the query chemical, particularly in the development of new pharmaceuticals for pain management and cardiovascular diseases (Bruno et al., 1994).
Antimicrobial and Anticancer Activities
The research on the synthesis of new pyrazole derivatives containing a 2-methylquinoline ring system by Raju et al. (2016) and the evaluation of their antibacterial and antifungal activities presents another avenue where similar compounds could be explored for their potential antimicrobial properties. Additionally, the synthesized compounds' significant activity against Gram-positive and Gram-negative bacteria opens up possibilities for their use in developing new antimicrobial agents (Raju et al., 2016).
Eigenschaften
IUPAC Name |
2-(dimethylamino)-2-(3-methylphenyl)-1-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O/c1-17-6-4-7-19(16-17)20(23(2)3)21(26)24-13-8-18(9-14-24)10-15-25-12-5-11-22-25/h4-7,11-12,16,18,20H,8-10,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSPEUBEZBOYMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)N2CCC(CC2)CCN3C=CC=N3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-fluoro-2-{[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methyl}quinolin-4-ol](/img/structure/B5591111.png)
![1-[6-methyl-2-(methylamino)pyrimidin-4-yl]-4-(2-naphthyloxy)piperidine-4-carboxylic acid](/img/structure/B5591113.png)
![2-{1-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5591119.png)
![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5591135.png)
![N,N-dimethyl-4-[2-methyl-6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5591143.png)


![N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5591157.png)

![N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5591182.png)

![4-({5-[1-(1H-imidazol-4-ylmethyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5591188.png)
![6,8-dimethyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5591196.png)
